(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl

Catalog No.
S8255191
CAS No.
M.F
C6H16N2
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl

Product Name

(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl

IUPAC Name

(2S)-1-N,1-N-dimethylbutane-1,2-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3/t6-/m0/s1

InChI Key

AKRUIVSMWDCKNI-LURJTMIESA-N

SMILES

CCC(CN(C)C)N

Canonical SMILES

CCC(CN(C)C)N

Isomeric SMILES

CC[C@@H](CN(C)C)N

(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl is a chiral diamine characterized by the presence of two amine groups and a chiral center. This compound is notable for its unique reactivity and properties, which stem from its structural configuration. The presence of two methyl groups attached to the nitrogen atoms enhances its steric properties, allowing it to participate in various

  • Oxidation: The compound can be oxidized to form amine oxides using agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert the diamine into its corresponding amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine groups can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions, leading to various substituted derivatives.

The major products from these reactions include amine oxides, reduced amines, and substituted derivatives, which find applications in chemical synthesis and industry.

The biological activity of (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl is significant in biochemical research. Its chiral nature allows it to selectively bind to specific sites on enzymes and receptors, influencing various biochemical pathways. This compound has been utilized as a ligand in biochemical assays and plays a role in studying enzyme mechanisms. Furthermore, its interaction with molecular targets enables it to act as a potential modulator in pharmacological contexts.

The synthesis of (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl typically involves the following steps:

  • Starting Material: (S)-2-aminobutan-1-ol.
  • Reagents: Formaldehyde and hydrogen chloride.
  • Conditions: The reaction is conducted in an aqueous medium at controlled temperatures to facilitate the formation of the desired chiral product.

In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automated reactors with precise control over reaction parameters ensure consistent production quality.

(2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl is utilized across various fields:

  • Chemistry: Serves as a chiral building block for synthesizing complex organic molecules.
  • Biology: Used in enzyme mechanism studies and as a ligand for biochemical assays.
  • Industry: Employed in producing specialty chemicals and as a catalyst in asymmetric synthesis.

Its unique properties make it valuable for developing new materials and chemicals.

Research has shown that (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl interacts with various molecular targets due to its chiral structure. These interactions can influence enzyme activity and receptor binding, making it an important compound for studying molecular recognition processes. The compound's ability to form stable complexes with biological macromolecules underscores its potential as a therapeutic agent or research tool .

Several compounds share structural similarities with (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,2-DiaminopropaneContains two amine groupsSimpler structure; less steric hindrance
1,3-DiaminopropaneThree carbon atoms between aminesDifferent reactivity due to spacing of amines
N,N-Dimethyl-ethylenediamineTwo amines with ethylene bridgeMore flexible structure; different biological activity
2,3-DimethylbutanediamineSimilar diamine structure but with additional methyl groupsEnhanced steric effects; potential for different reactivity patterns

These compounds exhibit varying degrees of reactivity and biological activity compared to (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl. The unique combination of stereochemistry and functional groups in (2S)-N1,N1-Dimethyl-1,2-butanediamine 2HCl sets it apart from these similar compounds, making it particularly valuable in specific applications within organic synthesis and biochemistry .

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.131348519 g/mol

Monoisotopic Mass

116.131348519 g/mol

Heavy Atom Count

8

Dates

Last modified: 01-05-2024

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